molecular formula C20H23N3O2 B3015899 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea CAS No. 886903-08-8

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea

Cat. No.: B3015899
CAS No.: 886903-08-8
M. Wt: 337.423
InChI Key: QDCBDMOYWMKRQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.
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Scientific Research Applications

Stereochemistry and Synthesis

A detailed study on the synthesis and stereochemical determination of an active metabolite of the potent PI3 kinase inhibitor PKI-179 demonstrates the significance of this compound class. The research outlines a stereospecific synthesis method, highlighting the importance of stereochemistry in medicinal chemistry for the development of selective and potent therapeutic agents (Zecheng Chen et al., 2010).

Chemical Analysis Methods

A simple method for the quantitative analysis of urinary δ-aminolevulinic acid, utilizing compounds from this class for condensation reactions, underscores their utility in biochemical assays and diagnostics (K. Tomokuni & M. Ogata, 1972).

Inhibitors and Anticancer Activity

Compounds structurally related to 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea have been explored as inhibitors of glycolic acid oxidase, with potential implications in treating metabolic disorders. The study highlights the role of such compounds in enzymatic inhibition, which can be leveraged in therapeutic contexts (C. Rooney et al., 1983).

Molecular Engineering for Gelation Properties

Research on low molecular weight hydrogelators related to this compound class reveals the ability to tune physical properties such as rheology and morphology through molecular design. This demonstrates the compound's potential in developing materials with specific mechanical properties for biomedical applications (G. Lloyd & J. Steed, 2011).

Enzyme Inhibition and Synthesis

A study on the synthesis and enzyme inhibition of unsymmetrical 1,3-disubstituted ureas provides insights into their potential as therapeutic agents, particularly in addressing diseases through enzyme inhibition mechanisms (Sana Mustafa et al., 2014).

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-3-25-17-12-10-16(11-13-17)23(19-9-6-14-21-19)20(24)22-18-8-5-4-7-15(18)2/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCBDMOYWMKRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.